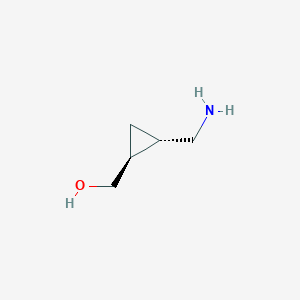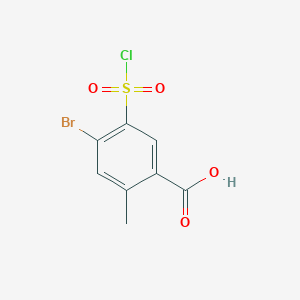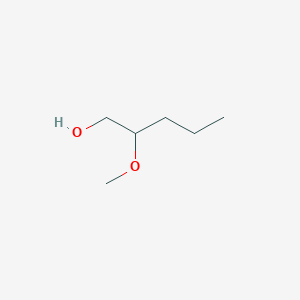
4-(Cyclohexylmethoxy)benzoic acid
Vue d'ensemble
Description
4-(Cyclohexylmethoxy)benzoic acid is a chemical compound with the molecular formula C14H18O3 . It has a molecular weight of 234.29 g/mol . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H18O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,15,16) . This compound has a rotatable bond count of 4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 46.5 Ų . It has a complexity of 238 and is composed of 17 heavy atoms . The compound has an XLogP3 of 4.4 .Applications De Recherche Scientifique
Synthesis and Luminescent Properties
Sivakumar et al. (2010) synthesized three 4-benzyloxy benzoic acid derivatives, including a variant with a cyclohexylmethoxy group, for lanthanide coordination compounds. These compounds, particularly those with electron-releasing substituents, showed enhanced photoluminescence, making them potentially useful in luminescent applications and materials science (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Crystal Structures and Hydrogen Bonding
Zugenmaier et al. (2003) investigated the crystal and molecular structures of 4-(ω-Cyanoalkyloxy)Benzoic Acids, including a compound similar to 4-(Cyclohexylmethoxy)benzoic acid. Their findings contribute to the understanding of crystallography and hydrogen bonding, which is crucial in the design of new materials and compounds (Zugenmaier, Bock, & Schacht, 2003).
Non-Covalent Complex Formation
Dikmen (2021) explored the complex formation between alpha cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid. This study highlights the potential of using benzoic acid derivatives in pharmaceutical formulations and drug delivery systems (Dikmen, 2021).
Hypervalent Iodine Reagents in Organic Synthesis
Yusubov et al. (2004) utilized 3-(dichloroiodo)benzoic acid, a relative of this compound, as a recyclable reagent in organic synthesis. This work highlights the role of benzoic acid derivatives in facilitating environmentally friendly and sustainable chemical processes (Yusubov, Drygunova, & Zhdankin, 2004).
Kinetic Modeling in Polymer Chemistry
Soucek et al. (1998) conducted a study on the reactivity of cycloaliphatic diepoxides with carboxyl-functionalized polymers, using benzoic acid derivatives as model compounds. This research is significant for the development of new polymers and understanding the kinetics of polymerization reactions (Soucek, Abu-Shanab, Anderson, & Wu, 1998).
Metabolism in Microorganisms
Reiner (1971) identified an intermediate in the bacterial metabolism of benzoic acid, highlighting the ecological and biochemical significance of benzoic acid derivatives in microorganism metabolism (Reiner, 1971).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(cyclohexylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAQLOMOWIACOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B3379809.png)
![1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B3379812.png)








![4-[1-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3379875.png)